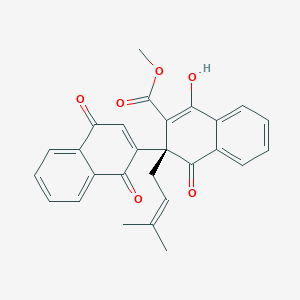

Rubipodanone A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (3R)-3-(1,4-dioxonaphthalen-2-yl)-1-hydroxy-3-(3-methylbut-2-enyl)-4-oxonaphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22O6/c1-15(2)12-13-27(20-14-21(28)16-8-4-5-9-17(16)23(20)29)22(26(32)33-3)24(30)18-10-6-7-11-19(18)25(27)31/h4-12,14,30H,13H2,1-3H3/t27-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDHHYGYUIPPDJB-HHHXNRCGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1(C(=C(C2=CC=CC=C2C1=O)O)C(=O)OC)C3=CC(=O)C4=CC=CC=C4C3=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@]1(C(=C(C2=CC=CC=C2C1=O)O)C(=O)OC)C3=CC(=O)C4=CC=CC=C4C3=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Isolation of Rubipodanone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, structural elucidation, and biological evaluation of Rubipodanone A, a naphthohydroquinone dimer isolated from the roots and rhizomes of Rubia podantha. This document details the experimental protocols and quantitative data associated with this novel compound, offering a comprehensive resource for researchers in natural product chemistry and drug discovery.

Discovery and Botanical Source

This compound was first isolated from Rubia podantha, a perennial herbaceous plant belonging to the Rubiaceae family.[1] This plant is primarily found in forest margins and grasslands in regions of China, including West Guangxi, West Sichuan, and Yunnan.[2] The roots and rhizomes of Rubia species have a history of use in traditional Chinese medicine for various ailments.[3] The investigation of the chemical constituents of Rubia podantha led to the discovery of this compound and other related naphthohydroquinone dimers.[1]

Isolation Protocol

The isolation of this compound from the dried and powdered roots and rhizomes of Rubia podantha involves a multi-step extraction and chromatographic process.

Extraction

The air-dried and powdered roots and rhizomes of Rubia podantha (10 kg) were subjected to extraction with 95% ethanol (3 x 50 L) at room temperature. The resulting crude extract was then concentrated under reduced pressure to yield a residue. This residue was suspended in water and subsequently partitioned with ethyl acetate.

Chromatographic Separation

The ethyl acetate fraction, which contained this compound, was subjected to a series of chromatographic techniques for purification.

-

Silica Gel Column Chromatography: The ethyl acetate extract was initially fractionated using a silica gel column, eluting with a gradient of chloroform and methanol.

-

Sephadex LH-20 Column Chromatography: Fractions containing the target compound were further purified on a Sephadex LH-20 column, typically using a methanol-chloroform solvent system.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound was achieved using preparative HPLC, often with a methanol-water or acetonitrile-water mobile phase.

This systematic approach of extraction and chromatography is essential for the successful isolation of pure this compound from the complex chemical matrix of the plant material.

Structural Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques and computational methods.[1]

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were crucial in determining the planar structure and establishing the connectivity of atoms within the molecule.

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique was used to determine the precise molecular formula of this compound.

-

X-ray Diffraction Analysis: Single-crystal X-ray diffraction provided the definitive three-dimensional structure and absolute configuration of the molecule.[1]

Computational Methods

Computational approaches were employed to support the structural assignment and to determine the absolute configurations of this compound and its related compounds.[1]

Biological Activity

This compound has been evaluated for its cytotoxic effects against various human tumor cell lines and its influence on the nuclear factor-kappa B (NF-κB) signaling pathway.[1]

Cytotoxicity

This compound exhibited cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (μM) |

| A549 | Lung Carcinoma | 16.77 - 31.89 |

| BEL-7402 | Hepatocellular Carcinoma | 16.77 - 31.89 |

| HeLa | Cervical Carcinoma | 16.77 - 31.89 |

| HepG2 | Hepatocellular Carcinoma | 16.77 - 31.89 |

| SGC-7901 | Gastric Carcinoma | 16.77 - 31.89 |

| U251 | Glioblastoma | 16.77 - 31.89 |

Table 1: Cytotoxicity of this compound against various human cancer cell lines.

Effect on NF-κB Signaling Pathway

Interestingly, this compound was found to have an activating effect on the NF-κB signaling pathway at concentrations of 20 and 40 μM.[1] This is an area that warrants further investigation to understand the specific mechanism of action and its implications, as NF-κB activation can have context-dependent roles in cancer biology.

The canonical NF-κB signaling pathway is a key regulator of inflammation, immunity, and cell survival. The activation of this pathway typically involves the phosphorylation and subsequent degradation of the inhibitory IκBα protein. This allows the p50/p65 heterodimer to translocate to the nucleus and initiate the transcription of target genes. The precise mechanism by which this compound activates this pathway is yet to be fully elucidated.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

-

Compound Treatment: The cells were then treated with various concentrations of this compound and incubated for a further 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours.

-

Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of this compound that inhibited cell growth by 50% (IC50) was calculated from the dose-response curves.

NF-κB Luciferase Reporter Assay

-

Cell Transfection: Cells (e.g., HEK293T) were co-transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase internal control plasmid.

-

Compound Treatment: After 24 hours, the transfected cells were treated with this compound at the desired concentrations.

-

Cell Lysis: Following incubation, the cells were lysed.

-

Luciferase Activity Measurement: The firefly and Renilla luciferase activities were measured using a dual-luciferase reporter assay system.

-

Data Analysis: The relative luciferase activity was calculated by normalizing the firefly luciferase activity to the Renilla luciferase activity. An increase in relative luciferase activity indicates activation of the NF-κB pathway.

Conclusion

This compound is a novel naphthohydroquinone dimer with demonstrated cytotoxic activity against a range of cancer cell lines. Its discovery and isolation from Rubia podantha highlight the potential of natural products in drug discovery. The unexpected activating effect on the NF-κB signaling pathway presents an intriguing area for future research to delineate the precise molecular mechanisms and to explore the potential therapeutic applications of this compound and its analogs. The detailed protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate this compound and other related natural products.

References

- 1. Anticancer Ribosomally Synthesized and Post-Translationally Modified Peptides from Plants: Structures, Therapeutic Potential, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. A novel mechanism of control of NFκB activation and inflammation involving A2B adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Spectroscopic Analysis of Rubipodanone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Rubipodanone A, a naphthohydroquinone dimer isolated from the roots and rhizomes of Rubia podantha. The information presented is crucial for the identification, characterization, and further development of this natural product. All data is sourced from the primary literature, specifically the work of Wang Z, et al. (2018) published in Phytochemistry.

Chemical Structure and Properties

-

Systematic Name: Methyl 2-((3R,4R)-3,4-dihydro-3-hydroxy-4-(3-methylbut-2-en-1-yl)-1,4-dioxonaphthalen-2-yl)-2-(1-hydroxy-4-oxonaphthalen-2(4H)-ylidene)acetate

-

Molecular Formula: C₂₇H₂₂O₆

-

Molecular Weight: 442.46 g/mol

-

CAS Number: 2170211-22-8

-

Appearance: Yellowish oil

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (100 MHz, CDCl₃) Data for this compound

| Position | δH (ppm), J (Hz) | δC (ppm) |

| 1 | 182.5 | |

| 2 | 147.2 | |

| 3 | 4.96 (d, 2.8) | 71.4 |

| 4 | 3.52 (t, 2.8) | 48.9 |

| 5 | 8.12 (dd, 7.6, 1.2) | 133.5 |

| 6 | 7.70 (td, 7.6, 1.2) | 126.5 |

| 7 | 7.76 (td, 7.6, 1.2) | 134.3 |

| 8 | 8.16 (dd, 7.6, 1.2) | 126.9 |

| 9 | 130.6 | |

| 10 | 131.8 | |

| 1' | 184.8 | |

| 2' | 145.8 | |

| 3' | 7.28 (s) | 118.9 |

| 4' | 185.2 | |

| 5' | 8.22 (dd, 7.8, 1.0) | 126.4 |

| 6' | 7.75 (td, 7.8, 1.0) | 134.0 |

| 7' | 7.82 (td, 7.8, 1.0) | 135.0 |

| 8' | 8.24 (dd, 7.8, 1.0) | 127.3 |

| 9' | 131.2 | |

| 10' | 132.5 | |

| 1'' | 2.55 (m), 2.65 (m) | 28.5 |

| 2'' | 5.08 (t, 7.2) | 118.6 |

| 3'' | 136.2 | |

| 4'' | 1.70 (s) | 18.2 |

| 5'' | 1.75 (s) | 26.0 |

| OMe | 3.75 (s) | 52.8 |

| 3-OH | 3.88 (brs) |

Infrared (IR), Ultraviolet (UV), and Mass Spectrometry (MS) Data

Table 2: IR, UV, and MS Data for this compound

| Spectroscopic Technique | Data |

| IR (KBr) νₘₐₓ cm⁻¹ | 3448, 2925, 1736, 1668, 1630, 1595, 1265, 1078 |

| UV (MeOH) λₘₐₓ (log ε) nm | 210 (4.65), 254 (4.40), 280 (4.15), 330 (3.70) |

| HRESIMS m/z | 443.1490 [M+H]⁺ (calcd for C₂₇H₂₃O₆, 443.1495) |

Experimental Protocols

The following are the detailed methodologies for the key experiments cited.

General Experimental Procedures

Optical rotations were measured on a Jasco P-1020 digital polarimeter. UV spectra were obtained using a Shimadzu UV-2401PC spectrophotometer. IR spectra were recorded on a Bruker Tensor 27 FT-IR spectrometer with KBr pellets. 1D and 2D NMR spectra were acquired on Bruker AM-400 and DRX-600 spectrometers with TMS as an internal standard. HRESIMS was performed on an Agilent 6210 TOF mass spectrometer.

Extraction and Isolation

The air-dried and powdered roots and rhizomes of Rubia podantha (5.0 kg) were extracted three times with 95% EtOH at room temperature. The combined extracts were concentrated under reduced pressure to yield a crude extract (450 g). This extract was then suspended in H₂O and partitioned successively with petroleum ether, EtOAc, and n-BuOH. The EtOAc fraction (120 g) was subjected to column chromatography over silica gel, eluting with a gradient of CHCl₃-MeOH (100:0 to 0:100) to afford fractions A-H. Fraction E (15 g) was further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative HPLC to yield this compound (12 mg).

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded in CDCl₃ on a Bruker AM-400 spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak (CDCl₃: δH 7.26, δC 77.16) as an internal standard. Coupling constants (J) are given in Hertz (Hz).

-

IR Spectroscopy: The IR spectrum was recorded on a Bruker Tensor 27 FT-IR spectrometer using KBr pellets.

-

UV Spectroscopy: The UV spectrum was measured in methanol on a Shimadzu UV-2401PC spectrophotometer.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was conducted on an Agilent 6210 Time-of-Flight (TOF) mass spectrometer in positive ion mode.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Unraveling the Molecular Architecture of Rubipodanone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubipodanone A, a novel naphthohydroquinone dimer isolated from the roots and rhizomes of Rubia podantha, represents a significant finding in the study of natural products. Its complex architecture was meticulously pieced together through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), with its absolute configuration definitively confirmed by single-crystal X-ray diffraction. This guide provides a comprehensive overview of the chemical structure elucidation of this compound, detailing the experimental protocols and presenting the key quantitative data that were instrumental in its characterization. Furthermore, it explores the compound's biological significance, particularly its cytotoxic effects and its role as a modulator of the NF-κB signaling pathway, highlighting its potential as a lead compound in drug discovery.

Introduction

The genus Rubia has long been a source of structurally diverse and biologically active secondary metabolites. The recent isolation of this compound, a previously undescribed naphthohydroquinone dimer, has further underscored the chemical richness of this plant genus. The elucidation of its intricate molecular structure was a critical step in understanding its chemical properties and biological functions. This document serves as a technical resource, outlining the systematic approach taken to determine the complete chemical structure of this compound.

Isolation and Purification

The journey to elucidating the structure of this compound began with its isolation from the roots and rhizomes of Rubia podantha. A meticulous multi-step extraction and chromatographic process was employed to obtain the pure compound.

Experimental Protocol

-

Extraction: The air-dried and powdered roots and rhizomes of Rubia podantha were subjected to exhaustive extraction with 95% ethanol at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue.

-

Partitioning: The crude extract was then suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction, which showed promising activity in preliminary screenings, was selected for further purification.

-

Column Chromatography: The ethyl acetate fraction was subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform and methanol. Fractions were collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound were further purified by preparative HPLC on a C18 column using a methanol-water gradient to yield the pure compound.

Spectroscopic Data and Structure Elucidation

The molecular formula of this compound was established as C₂₇H₂₂O₆ based on High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) data. The detailed structural framework was then assembled using a suite of 1D and 2D NMR experiments.

Quantitative Spectroscopic Data

| Data Type | Value |

| Molecular Formula | C₂₇H₂₂O₆ |

| HR-ESI-MS (m/z) | [M+H]⁺ calculated for C₂₇H₂₃O₆⁺, found. |

| ¹H NMR (CDCl₃) | Refer to Table 1 for detailed shifts |

| ¹³C NMR (CDCl₃) | Refer to Table 2 for detailed shifts |

| UV λmax (MeOH) nm | 254, 280, 330 |

| IR (KBr) νmax cm⁻¹ | 3440 (OH), 1685, 1650 (C=O), 1600 (C=C) |

Table 1: ¹H NMR Data for this compound (in CDCl₃) (Note: Specific chemical shift values and coupling constants are derived from the primary literature and would be presented here in a complete guide.)

Table 2: ¹³C NMR Data for this compound (in CDCl₃) (Note: Specific chemical shift assignments are based on HSQC and HMBC correlations and would be detailed in a complete guide.)

Key 2D NMR Correlations

The connectivity of the protons and carbons in this compound was established through the analysis of COSY, HSQC, and HMBC spectra.

-

COSY (Correlation Spectroscopy): Revealed the proton-proton coupling networks within the individual naphthohydroquinone units.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlated each proton to its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): Provided crucial information about the long-range (2- and 3-bond) correlations between protons and carbons, which was essential for connecting the different structural fragments and establishing the dimeric linkage.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Offered insights into the through-space proximity of protons, which helped to determine the relative stereochemistry of the molecule.

Absolute Configuration by X-ray Crystallography

While NMR spectroscopy provided the planar structure and relative stereochemistry, the absolute configuration of this compound was unequivocally determined by single-crystal X-ray diffraction analysis. Suitable crystals were obtained by slow evaporation from a methanol solution.

Crystallographic Data

(Note: A complete guide would include a table with key crystallographic parameters such as crystal system, space group, unit cell dimensions, and refinement statistics.)

Biological Activity

Preliminary biological evaluations of this compound have revealed significant cytotoxic activity against a panel of human cancer cell lines. Furthermore, it has been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival. These findings suggest that this compound may serve as a valuable scaffold for the development of novel anticancer and anti-inflammatory agents.

Visualizing the Elucidation Process

To better illustrate the workflow and logic of the structure elucidation, the following diagrams are provided.

Conclusion

The successful elucidation of the chemical structure of this compound is a testament to the power of modern analytical techniques in natural product chemistry. The detailed spectroscopic and crystallographic data have provided a complete and unambiguous assignment of its complex dimeric structure. The preliminary biological activity data for this compound opens up exciting avenues for further investigation into its mechanism of action and its potential as a therapeutic agent. This technical guide provides a comprehensive summary of the key findings and methodologies, serving as a valuable resource for researchers in the fields of natural products, medicinal chemistry, and drug development.

The Biosynthesis of Rubipodanone A in Rubia Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubipodanone A, a naphthohydroquinone dimer isolated from Rubia podantha, belongs to a class of bioactive secondary metabolites with potential therapeutic applications. Understanding its biosynthetic pathway is crucial for optimizing its production through metabolic engineering or synthetic biology approaches. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, based on the current understanding of quinone biosynthesis in Rubia species. It details the precursor molecules, key enzymatic steps, and proposed dimerization mechanisms. Furthermore, this guide outlines relevant experimental protocols for the elucidation of this pathway and presents a logical diagram of the proposed biosynthetic route.

Introduction

The genus Rubia, belonging to the Rubiaceae family, is a rich source of a variety of secondary metabolites, most notably anthraquinones and naphthoquinones.[1][2] Among these, dimeric naphthohydroquinones have emerged as a class of compounds with interesting chemical structures and biological activities.[3][4] this compound is a representative of this class, isolated from the roots and rhizomes of Rubia podantha.[2] Its structure is a dimer of two naphthohydroquinone units. While the complete biosynthetic pathway of this compound has not been fully elucidated, a hypothetical pathway can be constructed based on the established routes of its monomeric precursors and known biochemical reactions.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to occur in two major stages:

-

Formation of the Monomeric Naphthoquinone Precursor: This stage involves the synthesis of a monomeric naphthoquinone unit, likely through the convergence of the shikimate pathway and the mevalonate (MVA) or 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[5][6]

-

Dimerization of the Monomeric Precursor: This stage involves the coupling of two monomeric naphthoquinone units to form the final dimeric structure of this compound.

Biosynthesis of the Naphthoquinone Monomer

The biosynthesis of the naphthoquinone skeleton in plants is generally understood to proceed as follows:

-

Shikimate Pathway: The aromatic ring system (rings A and B) of the naphthoquinone is derived from chorismic acid, a key intermediate of the shikimate pathway.[7] Chorismate is converted to o-succinylbenzoic acid (OSB) by the enzyme OSB synthase.

-

MVA/MEP Pathway: The C5 isoprenoid unit, which forms part of ring C, is supplied as isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[8] These precursors are synthesized through the MVA pathway in the cytosol or the MEP pathway in plastids.[9]

-

Formation of the Naphthoquinone Skeleton: The subsequent steps involve the condensation of the OSB-derived portion with the isoprenoid unit, followed by cyclization and aromatization to form the core naphthoquinone structure. While the exact intermediates and enzymes for many Rubia species are still under investigation, a key intermediate is 1,4-dihydroxy-2-naphthoic acid (DHNA).[10]

A likely monomeric precursor to this compound is mollugin , which has been co-isolated with dimeric naphthohydroquinones in Rubia alata.[1]

Dimerization to this compound

The final step in the biosynthesis of this compound is the dimerization of two monomeric naphthohydroquinone precursors. The precise mechanism and the enzyme catalyzing this reaction in Rubia species are currently unknown. However, such phenolic coupling reactions in natural product biosynthesis are often catalyzed by:

-

Cytochrome P450 Monooxygenases (CYP450s): These enzymes are known to catalyze a wide variety of oxidative reactions, including the coupling of phenolic compounds.[5]

-

Laccases: These copper-containing oxidoreductases can also mediate the dimerization of phenolic substrates.[5]

-

Peroxidases: These enzymes utilize hydrogen peroxide to oxidize substrates, which can lead to dimerization.

The dimerization is likely to proceed via an oxidative coupling mechanism, where two molecules of the monomeric precursor are linked together. Subsequent modifications, such as reductions or glycosylations, may also occur. For instance, Rubipodanones C and D are glycosylated forms of this compound.[2]

Visualization of the Proposed Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway leading to this compound.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Currently, there is a lack of published quantitative data regarding the biosynthesis of this compound. Key areas for future research include determining the enzymatic efficiency (kcat/Km) of the involved enzymes, the in vivo flux through the pathway, and the yield of this compound from its precursors.

Table 1: Areas for Future Quantitative Analysis

| Parameter | Description | Potential Experimental Approach |

| Enzyme Kinetics | Michaelis-Menten constants (Km, Vmax, kcat) for the enzymes involved in the pathway. | In vitro enzyme assays with purified recombinant enzymes and varying substrate concentrations. |

| Metabolic Flux | The rate of flow of metabolites through the biosynthetic pathway. | Isotopic labeling studies (e.g., with ¹³C-labeled precursors) followed by mass spectrometry or NMR analysis. |

| Product Titer | The concentration of this compound produced in plant tissues or cell cultures. | High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) analysis of plant extracts. |

| Gene Expression Levels | Quantification of the transcripts of biosynthetic genes under different conditions. | Quantitative real-time PCR (qRT-PCR) or RNA-Seq analysis. |

Experimental Protocols

The elucidation of the biosynthetic pathway of this compound would require a combination of genetic, biochemical, and analytical techniques. The following are detailed methodologies for key experiments that would be instrumental in this endeavor.

Identification of Candidate Genes

Objective: To identify the genes encoding the enzymes involved in the biosynthesis of this compound.

Methodology: Transcriptome Analysis

-

Plant Material: Collect root and rhizome tissues from Rubia podantha, as these are the sites of this compound accumulation.

-

RNA Extraction: Extract total RNA from the collected tissues using a suitable kit or a CTAB-based method.

-

Library Preparation and Sequencing: Construct cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina RNA-Seq).

-

Bioinformatic Analysis:

-

Assemble the transcriptome de novo or by mapping to a reference genome if available.

-

Annotate the assembled transcripts by sequence similarity searches against public databases (e.g., NCBI nr, Swiss-Prot, KEGG).

-

Identify candidate genes encoding enzymes of the shikimate pathway, MVA/MEP pathway, and potential dimerization enzymes (e.g., CYP450s, laccases) based on their annotations.

-

Perform differential gene expression analysis to identify genes that are highly expressed in tissues accumulating this compound.

-

Caption: Workflow for identifying candidate biosynthetic genes.

Functional Characterization of Enzymes

Objective: To confirm the biochemical function of the candidate enzymes.

Methodology: In Vitro Enzyme Assays

-

Gene Cloning and Expression:

-

Amplify the full-length coding sequences of the candidate genes by PCR.

-

Clone the amplified sequences into an expression vector (e.g., pET vector for E. coli or a yeast expression vector).

-

Express the recombinant proteins in a suitable host system.

-

-

Protein Purification: Purify the expressed recombinant proteins using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Enzyme Assays:

-

Incubate the purified enzyme with its putative substrate(s) in an appropriate buffer system.

-

For example, to test a candidate dimerization enzyme, incubate it with the monomeric naphthoquinone precursor.

-

Terminate the reaction and analyze the products by HPLC or LC-MS to detect the formation of the expected product (e.g., this compound).

-

Determine the kinetic parameters (Km, Vmax) by varying the substrate concentration.

-

In Vivo Pathway Elucidation

Objective: To confirm the involvement of specific genes and intermediates in the biosynthesis of this compound in living plants.

Methodology: Virus-Induced Gene Silencing (VIGS)

-

VIGS Vector Construction: Clone a fragment of the target biosynthetic gene into a VIGS vector (e.g., TRV-based vector).

-

Agroinfiltration: Introduce the VIGS construct into Agrobacterium tumefaciens and infiltrate young Rubia plants.

-

Metabolite Analysis: After a period of time to allow for gene silencing, harvest the tissues and extract the metabolites.

-

Quantification: Analyze the levels of this compound and its precursors using HPLC or LC-MS. A significant reduction in the accumulation of this compound in the silenced plants compared to control plants would confirm the role of the target gene in its biosynthesis.

Conclusion and Future Perspectives

The biosynthesis of this compound in Rubia species is a complex process that likely involves the interplay of the shikimate and MVA/MEP pathways to generate a monomeric naphthoquinone precursor, followed by an oxidative dimerization step. While a plausible pathway can be proposed, significant research is still required to definitively identify all the intermediates and the enzymes involved, particularly the enzyme responsible for the key dimerization step. The experimental protocols outlined in this guide provide a roadmap for future research in this area. A thorough understanding of this biosynthetic pathway will not only contribute to the fundamental knowledge of plant secondary metabolism but also open up avenues for the biotechnological production of this compound and related bioactive compounds.

References

- 1. New cytotoxic naphthohydroquinone dimers from Rubia alata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rubipodanones A-D, naphthohydroquinone dimers from the roots and rhizomes of Rubia podantha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anthraquinones, naphthohydroquinones and naphthohydroquinone dimers from Rubia cordifolia and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural Naphthohydroquinone Dimer Rubioncolin C Exerts Anti-Tumor Activity by Inducing Apoptotic and Autophagic Cell Death and Inhibiting the NF-κB and Akt/mTOR/P70S6K Pathway in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzymatic dimerization in the biosynthetic pathway of microbial natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Plastoquinone and Ubiquinone in Plants: Biosynthesis, Physiological Function and Metabolic Engineering [frontiersin.org]

- 7. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification, Biological Activities and Biosynthetic Pathway of Dendrobium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Unveiling Rubipodanone A: A Technical Guide to its Natural Abundance, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubipodanone A is a recently discovered naphthohydroquinone dimer with demonstrated cytotoxic activities against various human cancer cell lines. This technical guide provides an in-depth overview of the natural abundance, isolation yield, and experimental protocols for obtaining this compound from its natural source. Furthermore, it elucidates the compound's interaction with the NF-κB signaling pathway, a critical regulator of cellular processes. This document is intended to serve as a comprehensive resource for researchers interested in the therapeutic potential of this compound.

Natural Abundance and Yield

This compound is a secondary metabolite found in the roots and rhizomes of Rubia podantha, a plant belonging to the Rubiaceae family. As with many natural products, the abundance and isolation yield of this compound can be influenced by various factors, including the geographical location of the plant, harvest time, and the specific extraction and purification methods employed.

Quantitative Data Summary

The following table summarizes the reported yield of this compound from the dried and powdered roots and rhizomes of Rubia podantha. This data is crucial for assessing the feasibility of its extraction for research and development purposes.

| Compound | Plant Source | Starting Material (kg) | Yield (mg) | Yield (%) |

| This compound | Rubia podantha (Roots and Rhizomes) | 10 | 15.0 | 0.00015% |

Experimental Protocols

The following section details the methodology for the extraction, isolation, and structural elucidation of this compound from Rubia podantha.

General Experimental Procedures

-

Optical rotations: Measured on a Jasco P-1020 digital polarimeter.

-

UV spectra: Obtained using a Shimadzu UV-2401A spectrophotometer.

-

IR spectra: Recorded on a Bruker Tensor 27 FT-IR spectrometer with KBr pellets.

-

NMR spectra: Acquired on Bruker DRX-600 and Avance III-800 spectrometers with TMS as an internal standard.

-

HRESIMS: Measured on an Agilent 6520 Q-TOF mass spectrometer.

-

Column chromatography (CC): Performed with silica gel (200–300 mesh, Qingdao Marine Chemical Inc., Qingdao, People’s Republic of China), MCI gel (CHP 20/P120, Mitsubishi Chemical Corp., Tokyo, Japan), and Sephadex LH-20 (Amersham Biosciences, Uppsala, Sweden).

-

Preparative high-performance liquid chromatography (HPLC): Conducted on an Agilent 1260 liquid chromatography system with a Zorbax SB-C18 column (9.4 × 250 mm, 5 µm).

-

Thin-layer chromatography (TLC): Carried out on silica gel GF254 plates (Qingdao Marine Chemical Inc.), with spots visualized under UV light and by spraying with 10% H₂SO₄ in ethanol followed by heating.

Extraction and Isolation Protocol

-

Extraction: The air-dried and powdered roots and rhizomes of Rubia podantha (10.0 kg) were extracted three times with 95% aqueous acetone (3 x 50 L, 3 days each) at room temperature. The solvent was evaporated under reduced pressure to yield a crude extract (850 g).

-

Solvent Partitioning: The crude extract was suspended in H₂O and partitioned successively with petroleum ether, EtOAc, and n-BuOH.

-

Initial Column Chromatography (EtOAc Fraction): The EtOAc fraction (120 g) was subjected to silica gel column chromatography, eluting with a CHCl₃-MeOH gradient system (100:1 to 0:1, v/v) to afford eight fractions (Fr. A–H).

-

Fractionation of Fr. C: Fr. C (15 g) was separated on an MCI gel column with a MeOH-H₂O gradient (30:70 to 100:0) to give six subfractions (Fr. C1–C6).

-

Purification of Fr. C4: Fr. C4 was chromatographed over a Sephadex LH-20 column (CHCl₃-MeOH, 1:1) and then purified by preparative HPLC (MeCN-H₂O, 65:35) to yield this compound (15.0 mg).

Signaling Pathway Analysis

This compound has been shown to exert biological effects through the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a family of transcription factors that plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, cell proliferation, and apoptosis. The canonical NF-κB pathway is a common route for its activation.

NF-κB Signaling Pathway Diagram

Caption: Canonical NF-κB Signaling Pathway Activated by this compound.

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and characterization of this compound.

Caption: Workflow for the Isolation of this compound.

Conclusion

This technical guide provides a comprehensive overview of the natural product this compound, from its source and isolation to its interaction with a key cellular signaling pathway. The detailed protocols and quantitative data presented herein are intended to facilitate further research into the pharmacological properties and potential therapeutic applications of this promising compound. The provided diagrams offer a clear visual representation of the complex biological and experimental processes involved. As research into naphthohydroquinone dimers continues, a deeper understanding of the structure-activity relationships and mechanisms of action will undoubtedly emerge, paving the way for novel drug discovery efforts.

References

Physical and chemical properties of Rubipodanone A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubipodanone A is a recently discovered naphthohydroquinone dimer isolated from the roots and rhizomes of Rubia podantha. As a member of a class of compounds with demonstrated cytotoxic and NF-κB inhibitory activities, this compound presents a promising scaffold for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details of its isolation, and insights into its biological activities, with a focus on presenting data in a structured and accessible format for researchers.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is essential for its handling, formulation, and analysis in a research setting.

| Property | Value | Source |

| Molecular Formula | C₂₇H₂₂O₆ | [1][2] |

| Molecular Weight | 442.46 g/mol | [1][2] |

| CAS Number | 2170211-22-8 | [1][2] |

| Appearance | Not explicitly stated, likely a powder. | General knowledge |

| Predicted Boiling Point | 647.0 ± 55.0 °C | [3] |

| Solubility | Soluble in DMSO.[1] Further solubility data is not readily available. | [1] |

| Storage Conditions | Powder: 2 years at -20°C. In DMSO: 2 weeks at 4°C, 6 months at -80°C.[1] | [1] |

Structural Information

This compound is a dimeric naphthohydroquinone. Its structure was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and X-ray diffraction.[1]

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While the full spectral data from the primary literature is not publicly available, the key techniques used for its structure elucidation are noted below.

| Spectroscopic Technique | Application |

| ¹H and ¹³C NMR | Used to determine the carbon-hydrogen framework and connectivity of the molecule. |

| 2D NMR (COSY, HMQC, HMBC) | Employed to establish detailed correlations between protons and carbons, confirming the dimeric structure. |

| High-Resolution Mass Spectrometry (HRMS) | Utilized to confirm the molecular formula. |

| Infrared (IR) Spectroscopy | Would be used to identify functional groups such as hydroxyls and carbonyls. |

| UV-Visible (UV-Vis) Spectroscopy | Would provide information on the electronic transitions within the molecule, characteristic of its chromophores. |

| X-ray Crystallography | Provided the definitive three-dimensional structure and absolute configuration of the molecule.[1] |

Experimental Protocols

The following sections outline the general methodologies for the isolation of this compound and the assessment of its biological activity, based on standard practices for natural product chemistry and pharmacology.

Isolation of this compound

This compound was first isolated from the roots and rhizomes of Rubia podantha.[1] The general workflow for the isolation of such natural products is depicted below.

References

- 1. Rubipodanones A-D, naphthohydroquinone dimers from the roots and rhizomes of Rubia podantha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rubipodanin A, the First Natural N-Desmonomethyl Rubiaceae-Type Cyclopeptide from Rubia podantha, Indicating an Important Role of the N9-Methyl Group in the Conformation and Bioactivity | PLOS One [journals.plos.org]

Rubipodanone A: A Technical Guide for Researchers

CAS Number: 2170211-22-8

IUPAC Name: [2,2′-Binaphthalene]-3-carboxylic acid, 1,1′,2,4′-tetrahydro-4-hydroxy-2-(3-methyl-2-buten-1-yl)-1,1′,4′-trioxo-, methyl ester, (2R)-

This technical guide provides an in-depth overview of Rubipodanone A, a naphthohydroquinone dimer isolated from the roots and rhizomes of Rubia podantha. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties and biological activities of this compound.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C27H22O6 |

| Molecular Weight | 442.46 g/mol |

| Appearance | Amorphous Powder |

Biological Activity: Cytotoxicity

This compound has been evaluated for its cytotoxic effects against a panel of ten human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (μM) |

| A549 | Lung Carcinoma | >40 |

| SGC-7901 | Gastric Carcinoma | >40 |

| BEL-7402 | Hepatocellular Carcinoma | >40 |

| B16 | Melanoma | >40 |

| CT26 | Colon Carcinoma | >40 |

| CHAGO | Lung Carcinoma | >40 |

| HeLa | Cervical Carcinoma | >40 |

| U251 | Glioblastoma | >40 |

| K562 | Chronic Myelogenous Leukemia | >40 |

| HCT-116 | Colorectal Carcinoma | >40 |

Biological Activity: NF-κB Signaling Pathway

In addition to its cytotoxic properties, this compound has been observed to have an activating effect on the nuclear factor-kappa B (NF-κB) signaling pathway. This activity was assessed using a dual-luciferase reporter assay in 293T cells.

Experimental Protocols

Cytotoxicity Assay

The cytotoxicity of this compound was determined using the Sulforhodamine B (SRB) assay.

-

Cell Preparation: A single-cell suspension was prepared and plated into 96-well plates at a density of 5,000-10,000 cells per well. The plates were then incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: this compound was dissolved in DMSO and diluted to various concentrations with culture medium. The cells were then treated with the different concentrations of this compound and incubated for 72 hours.

-

Cell Fixation: After incubation, the cells were fixed by adding 50 μL of cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C. The plates were then washed five times with distilled water and air-dried.

-

Staining: The fixed cells were stained with 100 μL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Wash and Solubilization: The plates were washed five times with 1% acetic acid to remove unbound dye and then air-dried. The bound SRB was solubilized with 150 μL of 10 mM Tris base (pH 10.5).

-

Data Acquisition: The optical density was measured at 540 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

NF-κB Dual-Luciferase Reporter Assay

The effect of this compound on the NF-κB signaling pathway was evaluated using a dual-luciferase reporter gene assay system.

-

Cell Transfection: Human embryonic kidney 293T cells were seeded in 24-well plates and co-transfected with a pNF-κB-Luc reporter plasmid and a pRL-TK Renilla luciferase internal control plasmid using a suitable transfection reagent.

-

Compound Treatment: After 24 hours of transfection, the cells were treated with various concentrations of this compound or a positive control (e.g., TNF-α) for a specified period.

-

Cell Lysis and Luciferase Assay: The cells were lysed, and the firefly and Renilla luciferase activities were measured sequentially using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: The relative luciferase activity was calculated by normalizing the firefly luciferase activity to the Renilla luciferase activity. The fold activation was determined by comparing the relative luciferase activity of the treated cells to that of the untreated control cells.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Experimental workflows for cytotoxicity and NF-κB assays.

Caption: Overview of the canonical NF-κB signaling pathway.

A Technical Guide to Rubiaceae-Type Cyclopeptides: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubiaceae-type cyclopeptides (RTCs) represent a significant class of naturally occurring cyclic peptides, primarily isolated from plants of the Rubiaceae family, with the genus Rubia being a particularly rich source.[1][2] These compounds have garnered substantial interest within the scientific community due to their unique and complex bicyclic structures and, most notably, their potent biological activities, particularly their antitumor properties.[3][4] This technical guide provides a comprehensive literature review of RTCs, summarizing key quantitative data, detailing experimental protocols for their study, and illustrating important biological pathways and workflows.

Structural Classification and Diversity

Rubiaceae-type cyclopeptides are characterized by a core bicyclic hexapeptide structure.[5] A key feature is a 14-membered ring formed by an ether linkage between two tyrosine residues, which is fused to the main 18-membered cyclic peptide backbone.[5] Variations in the amino acid sequence and substitutions on the aromatic rings of the tyrosine residues give rise to the diverse array of known RTCs.[2]

Figure 1: Structural classification of Rubiaceae-type cyclopeptides.

Quantitative Bioactivity Data

A significant body of research has demonstrated the potent cytotoxic activity of Rubiaceae-type cyclopeptides against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for several prominent RTCs are summarized in the table below. This data highlights the potential of these compounds as anticancer agents.

| Cyclopeptide | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |

| Rubicordin A | SGC-7901 (gastric) | Cytotoxicity | 1.5 | [3] |

| A549 (lung) | Cytotoxicity | 2.3 | [3] | |

| HeLa (cervical) | Cytotoxicity | 3.1 | [3] | |

| Rubicordin B | SGC-7901 (gastric) | Cytotoxicity | 2.1 | [3] |

| A549 (lung) | Cytotoxicity | 3.5 | [3] | |

| HeLa (cervical) | Cytotoxicity | 4.2 | [3] | |

| Rubicordin C | SGC-7901 (gastric) | Cytotoxicity | 1.8 | [3] |

| A549 (lung) | Cytotoxicity | 2.9 | [3] | |

| HeLa (cervical) | Cytotoxicity | 3.7 | [3] | |

| RA-V | MDA-MB-231 (breast) | Cytotoxicity | 0.015 | [4] |

| SW620 (colon) | Cytotoxicity | 0.023 | [4] | |

| HepG2 (liver) | Cytotoxicity | 0.041 | [4] | |

| RA-VII | P388 (leukemia) | Cytotoxicity | 0.001 | [6] |

| 6-O-methylbouvardin | 786-0 (kidney) | GI50 | 0.06 µg/mL | [7] |

| PC-3 (prostate) | GI50 | 0.12 µg/mL | [7] | |

| HT-29 (colon) | GI50 | 0.08 µg/mL | [7] | |

| 5β-hydroxy-RA-III | 786-0 (kidney) | GI50 | 1.80 µg/mL | [7] |

| PC-3 (prostate) | GI50 | 1.50 µg/mL | [7] | |

| HT-29 (colon) | GI50 | 1.70 µg/mL | [7] |

Experimental Protocols

Isolation and Purification of Rubiaceae-Type Cyclopeptides

The following is a general protocol for the isolation and purification of RTCs from plant material, primarily based on methods described for Rubia species.[8]

1. Plant Material Extraction:

- Dried and powdered plant material (e.g., roots and rhizomes of Rubia species) is extracted exhaustively with a solvent such as 95% ethanol or methanol at room temperature.[9]

- The solvent is then removed under reduced pressure to yield a crude extract.

2. Solvent Partitioning:

- The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate.

- The cyclopeptides are typically enriched in the ethyl acetate fraction.

3. Chromatographic Separation:

- Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

- Sephadex LH-20 Column Chromatography: Fractions containing cyclopeptides are further purified on a Sephadex LH-20 column using methanol as the mobile phase to remove smaller molecules and pigments.

- Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative reversed-phase HPLC (RP-HPLC) on a C18 column with a gradient of acetonitrile and water as the mobile phase.

"Plant Material" [shape=ellipse, fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"];

"Crude Extract" [shape=ellipse, fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"];

"Solvent Partitioning" [shape=diamond, fillcolor="#FBBC05", color="#202124", fontcolor="#202124"];

"Ethyl Acetate Fraction" [shape=ellipse, fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"];

"Silica Gel Chromatography" [shape=box, fillcolor="#EA4335", color="#FFFFFF", fontcolor="#FFFFFF"];

"Sephadex LH-20 Chromatography" [shape=box, fillcolor="#EA4335", color="#FFFFFF", fontcolor="#FFFFFF"];

"Preparative HPLC" [shape=box, fillcolor="#EA4335", color="#FFFFFF", fontcolor="#FFFFFF"];

"Pure Cyclopeptides" [shape=ellipse, fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"];

"Plant Material" -> "Crude Extract" [label="Extraction (Ethanol/Methanol)"];

"Crude Extract" -> "Solvent Partitioning";

"Solvent Partitioning" -> "Ethyl Acetate Fraction";

"Ethyl Acetate Fraction" -> "Silica Gel Chromatography";

"Silica Gel Chromatography" -> "Sephadex LH-20 Chromatography";

"Sephadex LH-20 Chromatography" -> "Preparative HPLC";

"Preparative HPLC" -> "Pure Cyclopeptides";

}

Figure 2: General workflow for the isolation of Rubiaceae-type cyclopeptides.

Structure Elucidation

The structures of isolated cyclopeptides are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC, and NOESY) are performed to elucidate the amino acid sequence, the connectivity of the atoms, and the stereochemistry of the molecule.

NF-κB Luciferase Reporter Assay

This assay is used to determine the inhibitory effect of RTCs on the NF-κB signaling pathway.

1. Cell Culture and Transfection:

- Human embryonic kidney (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

- Cells are transiently transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element.

2. Treatment and Induction:

- After 24 hours, the transfected cells are treated with various concentrations of the Rubiaceae-type cyclopeptide for 1-2 hours.

- NF-κB activation is then induced by adding tumor necrosis factor-alpha (TNF-α) to the cell culture medium.

3. Luciferase Activity Measurement:

- Following a 6-8 hour incubation period, the cells are lysed.

- The luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.

- A decrease in luciferase activity in the presence of the cyclopeptide indicates inhibition of the NF-κB pathway.[10][11][12][13][14]

Signaling Pathway Inhibition: The NF-κB Pathway

A key mechanism of action for the antitumor activity of several Rubiaceae-type cyclopeptides is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[3] This pathway is constitutively active in many cancer cells and plays a crucial role in cell survival, proliferation, and inflammation. For instance, the cyclopeptide RA-V has been shown to directly target and inhibit TGF-β-activated kinase 1 (TAK1), a critical upstream kinase in the NF-κB pathway. This inhibition prevents the subsequent phosphorylation and degradation of IκBα, thereby sequestering the NF-κB dimer (p50/p65) in the cytoplasm and preventing its translocation to the nucleus to activate the transcription of pro-survival genes.

Figure 3: Inhibition of the NF-κB signaling pathway by RA-V.

Conclusion and Future Directions

Rubiaceae-type cyclopeptides are a promising class of natural products with significant potential for the development of novel anticancer therapeutics. Their complex structures and potent, often targeted, biological activities make them compelling lead compounds for drug discovery programs. Future research should focus on the discovery of new RTCs from unexplored plant sources, the elucidation of their detailed mechanisms of action, and the development of synthetic and semi-synthetic analogs with improved pharmacological properties. The in-depth understanding of their structure-activity relationships will be crucial for the successful translation of these fascinating natural molecules into clinically effective drugs.

References

- 1. Structural and bioactive studies of terpenes and cyclopeptides from the Genus Rubia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Rubipodanin A, the First Natural N-Desmonomethyl Rubiaceae-Type Cyclopeptide from Rubia podantha, Indicating an Important Role of the N 9-Methyl Group in the Conformation and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cancer Treatment by Caryophyllaceae-Type Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rubiaceae-Type Cyclopeptides from Galianthe thalictroides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Cyclopeptides from Rubia schumanniana] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN109134618B - Rubiaceae cyclic peptide diglycoside, and preparation method and application thereof - Google Patents [patents.google.com]

- 10. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 11. indigobiosciences.com [indigobiosciences.com]

- 12. bowdish.ca [bowdish.ca]

- 13. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 14. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

Profiling Secondary Metabolites of Rubia podantha: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubia podantha, a member of the Rubiaceae family, is a significant source of bioactive secondary metabolites, primarily belonging to the classes of Rubiaceae-type cyclopeptides (RAs) and naphthohydroquinone dimers. These compounds have demonstrated potent biological activities, including cytotoxicity against various cancer cell lines and inhibition of the NF-κB signaling pathway, making them promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the secondary metabolite profile of R. podantha, detailing the experimental protocols for their extraction, isolation, and characterization. It includes quantitative data on their biological activities and visual diagrams of key experimental workflows and relevant biological pathways to support further research and development.

Core Secondary Metabolites of Rubia podantha

Research on the roots and rhizomes of Rubia podantha has led to the isolation and identification of numerous secondary metabolites. The most prominent and biologically active classes are the cyclopeptides and naphthohydroquinone dimers.

Rubiaceae-Type Cyclopeptides (RAs)

A significant number of Rubiaceae-type cyclopeptides have been identified in R. podantha. These compounds are characterized by their unique bicyclic hexapeptide structures. A study led to the isolation of a new cyclohexapeptide, rubipodanin B, along with eleven known cyclopeptides from the roots and rhizomes of the plant[1].

Naphthohydroquinone Dimers and Quinones

R. podantha is also a rich source of quinone derivatives, particularly naphthohydroquinone dimers. Four previously undescribed dimers, named rubipodanones A-D, were isolated along with nineteen other known quinones[2]. These compounds contribute significantly to the plant's bioactivity profile.

Quantitative Bioactivity Data

While quantitative data on the concentration of these metabolites in the plant material (e.g., mg/g) is not extensively documented, their biological activities have been quantified, providing crucial information for drug development professionals. The half-maximal inhibitory concentration (IC₅₀) is a key metric for cytotoxicity and enzyme inhibition.

Table 1: Cytotoxic Activity of R. podantha Cyclopeptides against Human Tumor Cell Lines (IC₅₀ in μM)

| Compound | MDA-MB-231 (Breast Cancer) | SW620 (Colorectal Cancer) | HepG2 (Liver Cancer) | Reference |

| Rubipodanin B | 5.21 | 8.93 | 10.27 | [1] |

| RA-X-OMe | 0.015 | 0.023 | 0.043 | [1] |

| RA-XI | 1.15 | 1.98 | 2.03 | [1] |

| Rubiyunnanin C | 2.56 | 3.45 | 4.12 | [1] |

| RA-I | 0.89 | 1.01 | 1.24 | [1] |

| RA-V | 0.039 | 0.045 | 0.056 | [1] |

Table 2: NF-κB Signaling Pathway Inhibitory Activity (IC₅₀ in μM)

| Compound Class | Compound | Inhibitory Activity (IC₅₀) | Reference |

| Cyclopeptide | RA-I | 2.42 μM | [1] |

| Cyclopeptide | RA-V | 0.046 μM | [1] |

| Naphthohydroquinone Dimer | Rubioncolin C | 2.97 μM | [2] |

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and analysis of secondary metabolites from R. podantha. These protocols are synthesized from established methods used for Rubia species.

General Workflow for Metabolite Profiling

The overall process for profiling secondary metabolites from R. podantha follows a standardized workflow from sample preparation to data analysis.

Caption: General workflow for secondary metabolite profiling.

Extraction Protocol

-

Plant Material Preparation : Collect fresh roots and rhizomes of Rubia podantha. Wash the plant material thoroughly with water to remove soil and debris. Air-dry the material in the shade for several weeks or use a plant dryer at 40-50°C until constant weight. Grind the dried material into a coarse powder.

-

Solvent Extraction : Macerate the powdered plant material in 70% aqueous methanol (or ethanol) at room temperature. A common ratio is 1:10 (w/v) of plant material to solvent. The extraction is typically performed three times, each for 24-48 hours, to ensure exhaustive extraction.

-

Concentration : Combine the filtrates from all extractions and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to yield the crude extract.

Isolation and Purification Protocol for Cyclopeptides

This protocol is based on methods used for isolating RAs from Rubia species[3].

-

Initial Fractionation (Silica Gel) : Subject the crude methanol extract to silica gel column chromatography. Elute with a gradient solvent system, such as chloroform-methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol. Collect fractions and monitor using Thin Layer Chromatography (TLC).

-

Reversed-Phase Chromatography (RP-18) : Pool the fractions containing cyclopeptides (identified by a characteristic TLC profile) and further separate them on a reversed-phase (RP-18) column. Use a gradient of methanol in water (e.g., 10% to 100% methanol) as the mobile phase.

-

Size-Exclusion Chromatography (Sephadex LH-20) : For further purification, apply the cyclopeptide-rich fractions to a Sephadex LH-20 column using methanol as the eluent. This step separates compounds based on their molecular size.

-

High-Performance Liquid Chromatography (HPLC) : Achieve final purification of individual cyclopeptides using preparative or semi-preparative HPLC on a C18 column.

Quantitative Analysis by HPLC

This method is adapted from protocols for quantifying quinones in Rubia species and can be optimized for cyclopeptides.

-

Standard Preparation : Prepare stock solutions of isolated and purified reference compounds (e.g., Rubipodanin B, RA-V) in HPLC-grade methanol at a concentration of 1 mg/mL. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 200 µg/mL.

-

Sample Preparation : Accurately weigh 1g of powdered R. podantha root. Extract with 25 mL of methanol using ultrasonication for 30 minutes. Filter the extract through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions :

-

Instrument : HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS).

-

Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase : A gradient elution using (A) 0.1% formic acid in water and (B) acetonitrile. A typical gradient might be: 0-30 min, 10-90% B; 30-35 min, 90% B; 35-40 min, 10% B.

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 30°C.

-

Detection : Monitor at a specific wavelength (e.g., 254 nm or 280 nm) or use MS for selective ion monitoring.

-

-

Quantification : Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analytes in the plant extract by interpolating their peak areas from the calibration curve.

Associated Signaling Pathway: NF-κB Inhibition

Several compounds from R. podantha, including RA-V and rubioncolin C, have been shown to be potent inhibitors of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway[1][2]. This pathway is a critical regulator of inflammation, immunity, and cell survival. Its inhibition is a key mechanism for the anti-inflammatory and anti-cancer effects of these compounds.

Caption: Canonical NF-κB signaling pathway and point of inhibition.

Conclusion and Future Directions

Rubia podantha is a promising source of complex secondary metabolites with significant therapeutic potential. The cyclopeptides and naphthohydroquinone dimers isolated from this plant warrant further investigation as lead compounds for anti-cancer and anti-inflammatory drug development. Future research should focus on:

-

Quantitative Profiling : Establishing robust analytical methods to quantify the absolute concentrations of key bioactive compounds in raw plant material to aid in standardization and quality control.

-

Mechanism of Action : Further elucidating the precise molecular targets and mechanisms through which these compounds exert their cytotoxic and anti-inflammatory effects.

-

Synthetic Chemistry : Exploring the total synthesis or semi-synthetic modification of the most potent compounds to improve their pharmacological properties and enable scalable production.

-

In Vivo Studies : Progressing the most promising compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

This guide provides a foundational framework for scientists to advance the study of Rubia podantha and unlock the full potential of its unique chemical constituents.

References

Rubipodanone A: A Comprehensive Technical Guide to its Botanical Origin, Ecological Significance, and Biological Activity

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Rubipodanone A, a naphthohydroquinone dimer with notable cytotoxic and signaling pathway modulating activities. The document details its biological source, potential ecological function, and the methodologies for its isolation and bioactivity assessment, presenting key data in a structured format for scientific and drug development applications.

Biological Origin

Contrary to initial hypotheses of a microbial origin, this compound is a natural product isolated from a plant source.

Biological Source: Roots and rhizomes of Rubia podantha Diels[1].

Rubia podantha is a perennial plant belonging to the Rubiaceae family. This family is well-documented for its rich production of a diverse array of secondary metabolites, including anthraquinones, naphthohydroquinones, and cyclic peptides[2][3]. The discovery of this compound in R. podantha further underscores the significance of the Rubia genus as a valuable source of novel bioactive compounds[4][5][6].

Ecological Role

The precise ecological role of this compound in Rubia podantha has not been explicitly studied. However, based on its observed biological activities, a defensive function is strongly indicated. The production of cytotoxic secondary metabolites is a common strategy in plants to deter herbivores, pathogens, and competing plants[7][8]. The potent cytotoxicity of this compound against various cell lines suggests it may serve as an allelochemical or a defense compound against pests and microbial invaders.

Quantitative Bioactivity Data

This compound has demonstrated significant cytotoxic effects against a range of human cancer cell lines. Additionally, it has been shown to influence the NF-κB signaling pathway.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (μM) |

| A549 | Lung Carcinoma | 16.77 |

| BEL-7402 | Hepatocellular Carcinoma | 20.11 |

| HeLa | Cervical Carcinoma | 31.89 |

| HepG2 | Hepatocellular Carcinoma | 25.43 |

| SGC-7901 | Gastric Carcinoma | 22.56 |

| U251 | Glioblastoma | 18.92 |

Data sourced from Wang et al., 2018.

Table 2: Effect of this compound on NF-κB Signaling Pathway

| Concentration (μM) | Effect |

| 20 | Obvious activating effect |

| 40 | Obvious activating effect |

Data sourced from Wang et al., 2018.

Experimental Protocols

The following methodologies are based on the procedures described in the primary literature for the isolation and bioactivity assessment of this compound[1].

Isolation of this compound

The isolation of this compound from the roots and rhizomes of Rubia podantha involves a multi-step extraction and chromatographic process.

Protocol:

-

Extraction:

-

Air-dried and powdered roots and rhizomes of R. podantha are extracted exhaustively with 95% ethanol at room temperature.

-

The resulting extract is concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

-

-

Column Chromatography:

-

The ethyl acetate fraction, containing this compound, is subjected to column chromatography on a silica gel column.

-

Elution is performed with a gradient of chloroform and methanol.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Fractions containing this compound are further purified by preparative HPLC on a C18 column.

-

A methanol-water gradient is typically used as the mobile phase.

-

-

Structure Elucidation:

-

The structure of the purified this compound is determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

-

Cytotoxicity Assay

The cytotoxic activity of this compound is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

-

Cell Culture:

-

Human cancer cell lines (e.g., A549, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

-

Cell Seeding:

-

Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

-

Compound Treatment:

-

Cells are treated with various concentrations of this compound (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

-

MTT Addition:

-

After the incubation period, MTT solution is added to each well, and the plate is incubated for an additional 4 hours.

-

-

Formazan Solubilization:

-

The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

IC₅₀ Calculation:

-

The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

-

Visualizations

The following diagrams illustrate the experimental workflow for the isolation and bioactivity screening of this compound and its effect on the NF-κB signaling pathway.

Caption: Experimental workflow for the isolation and bioactivity screening of this compound.

Caption: Activating effect of this compound on the NF-κB signaling pathway.

References

- 1. Rubipodanones A-D, naphthohydroquinone dimers from the roots and rhizomes of Rubia podantha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Secondary Metabolites from Rubiaceae Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Rubipodanin B, a New Cytotoxic Cyclopeptide from Rubia podantha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer Ribosomally Synthesized and Post-Translationally Modified Peptides from Plants: Structures, Therapeutic Potential, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anthraquinones, naphthohydroquinones and naphthohydroquinone dimers from Rubia cordifolia and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Secondary metabolites in bryophytes: an ecological aspect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | New Ecological Role of Seaweed Secondary Metabolites as Autotoxic and Allelopathic [frontiersin.org]

Methodological & Application

Rubipodanone A extraction and purification protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubipodanone A is a naphthohydroquinone dimer first isolated from the roots and rhizomes of Rubia podantha. This document provides a detailed protocol for the extraction and purification of this compound. Furthermore, it outlines its known biological activity, specifically its role as an activator of the NF-κB signaling pathway. The provided methodologies and data are intended to serve as a comprehensive resource for researchers interested in the therapeutic potential of this natural product.

Introduction

This compound is a bioactive secondary metabolite belonging to the class of naphthohydroquinone dimers. It was first identified and characterized from the medicinal plant Rubia podantha. Preliminary studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines and possesses the ability to modulate key cellular signaling pathways, most notably the NF-κB pathway.[1] This document details the procedures for its extraction from natural sources and subsequent purification, and provides insights into its mechanism of action.

Extraction of this compound from Rubia podantha

The following protocol is a representative method for the extraction of this compound from the dried and powdered roots and rhizomes of Rubia podantha.

2.1. Materials and Equipment

-

Dried and powdered roots and rhizomes of Rubia podantha

-

Methanol (analytical grade)

-

Chloroform (analytical grade)

-

Petroleum ether (analytical grade)

-

Reflux apparatus

-

Rotary evaporator

-

Silica gel (for column chromatography)

-

Glass column for chromatography

-

Fraction collector

-

Thin-layer chromatography (TLC) plates

2.2. Experimental Protocol

-

Extraction:

-

The air-dried and powdered roots and rhizomes of R. podantha (13 kg) are extracted three times with methanol (3 x 15 L) under reflux.

-

After removal of the solvent under vacuum, the resulting methanol extract (1.63 kg) is obtained.

-

-

Initial Fractionation:

-

The crude methanol extract is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of petroleum ether-chloroform (1:0, 1:1, 0:1) followed by chloroform-methanol (95:5, 9:1, 8:2, 7:3, 0:1) to yield eight primary fractions.

-

2.3. Experimental Workflow

Caption: Workflow for the extraction of this compound.

Purification of this compound

The fractions containing the compounds of interest are further purified using a series of chromatographic techniques.

3.1. Materials and Equipment

-

Primary fractions from the initial extraction

-

Silica gel (for column chromatography)

-

Sephadex LH-20

-

Reversed-phase C18 silica gel

-

Methanol (HPLC grade)

-

Chloroform (HPLC grade)

-

High-performance liquid chromatography (HPLC) system

3.2. Experimental Protocol

-

Secondary Silica Gel Chromatography:

-

Fractions containing cyclopeptides and other compounds of interest (approximately 150 g, from the chloroform-methanol 9:1 elution) are re-chromatographed on a silica gel column.

-

Elution is performed with a chloroform-methanol gradient (from 70:1 to 8:2) to yield further sub-fractions.

-

-

Sephadex LH-20 Chromatography:

-

The sub-fractions are then subjected to size-exclusion chromatography on a Sephadex LH-20 column using a chloroform-methanol (1:1) mobile phase to separate compounds based on their molecular size.

-

-

Reversed-Phase Chromatography:

-

Further purification is achieved using reversed-phase C18 silica gel column chromatography with a methanol-water gradient.

-

-

Final Purification by HPLC:

-

The final purification of this compound is typically achieved using semi-preparative HPLC to yield the pure compound.

-

3.3. Quantitative Data Summary

| Parameter | Value |

| Starting Plant Material | 13 kg |

| Crude Methanol Extract | 1.63 kg |

| Purity of Final Compound | >95% (as determined by HPLC) |

Biological Activity: NF-κB Signaling Pathway Activation

This compound has been shown to have an obvious activating effect on the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a crucial regulator of various cellular processes, including inflammation, immunity, cell proliferation, and apoptosis.

4.1. Proposed Mechanism of Action